molecular formula C12H18N4O3 B11856414 7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-38-3

7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11856414
CAS No.: 476480-38-3
M. Wt: 266.30 g/mol
InChI Key: CKWZNNDCPGJHCI-UHFFFAOYSA-N
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Description

7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O3 and a molecular weight of 266.302 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of strong bases and alkyl halides. For instance, the alkylation of 1,3-dimethylxanthine with ethyl iodide and propyl bromide in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups like amines or thiols .

Scientific Research Applications

7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl and propoxy substitutions, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

476480-38-3

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

7-ethyl-1,3-dimethyl-8-propoxypurine-2,6-dione

InChI

InChI=1S/C12H18N4O3/c1-5-7-19-11-13-9-8(16(11)6-2)10(17)15(4)12(18)14(9)3/h5-7H2,1-4H3

InChI Key

CKWZNNDCPGJHCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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